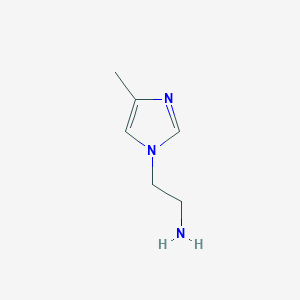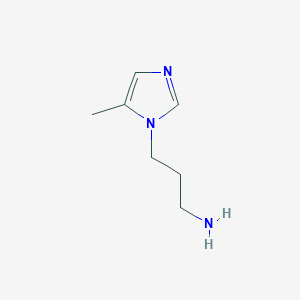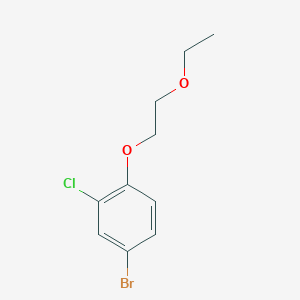![molecular formula C10H19N B3256921 Spiro[4.5]decan-1-amine CAS No. 27992-29-6](/img/structure/B3256921.png)
Spiro[4.5]decan-1-amine
Overview
Description
Spiro[4.5]decan-1-amine is a type of spiro compound . Spiro compounds are compounds that have at least two molecular rings with only one common atom . The simplest spiro compounds are bicyclic (having just two rings), or have a bicyclic portion as part of the larger ring system, in either case with the two rings connected through the defining single common atom .
Synthesis Analysis
The synthesis of spiro compounds like this compound can involve a one-pot three-component reaction involving condensation of cyclic ketones, amines, and thioglycolic acid . This process is catalyzed by MCM-41-supported Schiff base and CuSO4·5H2O . The synthesized catalyst can be easily recovered by centrifugation and reused multiple times without any change in catalytic activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by two molecular rings connected at a single common atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in a dimerization reaction of ene-vinylidenecyclopropanes (ene-VDCPs) to construct a series of compounds containing spiro[4.5]decane skeletons .Scientific Research Applications
Synthesis of Novel Scaffolds and Compounds
- Design and Synthesis of Drug Discovery Scaffolds : Inspired by bioactive natural products, novel spiro scaffolds, including 1,8-diazaspiro[4.5]decane, have been designed. These scaffolds are valuable as building blocks for lead generation libraries in drug discovery (Jenkins et al., 2009).
- Creation of New Spiro Systems : The synthesis of new spiro systems like 1-oxa-7-thia-4-azaspiro[4.5]decane-7,7-diones has been explored, demonstrating the versatility of spiro compounds in creating novel chemical structures (Palchikov et al., 2018).
Mechanism of Action
While the specific mechanism of action for Spiro[4.5]decan-1-amine is not mentioned in the retrieved papers, spiro compounds in general have been studied for their potential therapeutic effects. For example, spiro[4.5]decanone has been studied as a prolyl hydroxylase domain inhibitor, which could have implications for the treatment of anemia and other ischemia-related diseases .
Safety and Hazards
While specific safety and hazard information for Spiro[4.5]decan-1-amine is not available in the retrieved papers, it’s important to handle all chemicals with appropriate safety measures. For instance, a related compound, 1,4-dioxaspiro[4.5]decan-8-one, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
spiro[4.5]decan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBQOEBTDKIYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




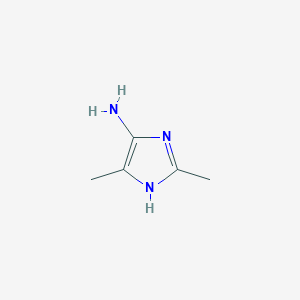


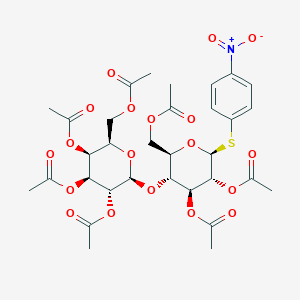
![2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone](/img/structure/B3256876.png)
